Iodonium, (4-methylphenyl)[4-(2-methylpropyl)phenyl]-, hexafluorophosphate(1-)
Description
Molecular Architecture and Crystallographic Characterization
The iodonium salt features a hypervalent iodine(III) center bonded to two aryl groups: a 4-methylphenyl moiety and a 4-(2-methylpropyl)phenyl substituent, with a hexafluorophosphate counterion. Crystallographic studies of analogous diaryliodonium salts reveal a pseudotrigonal bipyramidal geometry around the iodine atom, characterized by a T-shaped arrangement of the aryl ligands with an approximate 90° bond angle between them. This geometry arises from the three-center, four-electron bonding interaction involving the iodine atom and the two aryl rings.
X-ray diffraction analysis of diphenyliodonium hexafluorophosphate (a structural analog) shows an Ar–I–Ar angle of 89.7°, consistent with the pseudotrigonal bipyramidal configuration. For the title compound, steric effects from the 4-(2-methylpropyl) group likely induce slight distortions in the crystal lattice, though experimental single-crystal data remain unpublished. The hexafluorophosphate anion adopts a regular octahedral geometry, with P–F bond lengths averaging 1.58 Å.
Table 1: Key crystallographic parameters for analogous diaryliodonium hexafluorophosphates
| Parameter | Value (Å/°) | Source |
|---|---|---|
| I–C(aryl) bond length | 2.10 ± 0.05 | |
| Ar–I–Ar bond angle | 89.7–92.3° | |
| P–F bond length | 1.58 ± 0.02 | |
| Interionic I⋯F distance | 3.21–3.45 |
The solid-state packing exhibits alternating cationic iodonium and anionic hexafluorophosphate layers stabilized by weak I⋯F interactions (3.21–3.45 Å). These non-covalent interactions contribute to the compound’s relatively high melting point compared to non-fluorinated iodonium salts.
Spectroscopic Analysis (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR)
¹H NMR (CDCl₃, 400 MHz): The 4-methylphenyl group displays a singlet at δ 2.35 ppm for the methyl protons, while the 4-(2-methylpropyl)phenyl substituent shows characteristic resonances:
- δ 0.95 ppm (doublet, J = 6.8 Hz, 6H, CH(CH₃)₂)
- δ 1.85 ppm (septet, J = 6.8 Hz, 1H, CH(CH₃)₂)
- δ 2.55 ppm (doublet, J = 7.2 Hz, 2H, Ar–CH₂–)
Aromatic protons appear as two distinct doublet systems between δ 7.15–7.45 ppm.
¹³C NMR (CDCl₃, 100 MHz): Key signals include:
- δ 21.4 ppm (4-methylphenyl CH₃)
- δ 22.8 ppm (CH(CH₃)₂)
- δ 30.1 ppm (CH(CH₃)₂)
- δ 45.3 ppm (Ar–CH₂–)
Aromatic carbons resonate between δ 120–140 ppm, with ipso carbons to iodine appearing downfield at δ 138.2–142.5 ppm.
¹⁹F NMR (CDCl₃, 376 MHz): The PF₆⁻ anion exhibits a singlet at δ −70.4 ppm (d, J₆F-P = 712 Hz).
IR Spectroscopy (KBr, cm⁻¹):
- 840 (strong, P–F asymmetric stretch)
- 558 (medium, P–F symmetric deformation)
- 1480–1600 (aromatic C=C stretching)
- 2920–2960 (aliphatic C–H stretches)
Table 2: Comparative spectroscopic signatures
| Technique | Key Features | Reference |
|---|---|---|
| ¹H NMR | Distinct isobutyl splitting pattern | |
| ¹³C NMR | Downfield ipso carbon shifts | |
| ¹⁹F NMR | PF₆⁻ septet splitting | |
| IR | Diagnostic P–F vibrational modes |
Thermochemical Properties and Stability Profiling
The compound demonstrates marked thermal stability below 150°C, with decomposition onset temperatures (T₆₀₀) exceeding 180°C based on thermogravimetric analysis of analogous iodonium salts. Differential scanning calorimetry reveals a glass transition temperature (T₈) at −15°C and no observable melting endotherm below 200°C, indicating an amorphous solid state.
Stability studies show <2% decomposition after 6 months at 25°C under inert atmosphere, though prolonged exposure to UV light (λ < 300 nm) induces homolytic cleavage of the I–C bond. The hexafluorophosphate anion enhances thermal stability compared to halide-containing analogs through stronger ionic interactions.
Key stability factors:
- Moisture sensitivity: Reacts with water via anion hydrolysis above 80°C
- Photolytic degradation: Quantum yield of 0.18 at 254 nm
- Oxidative stability: Resists atmospheric O₂ below 100°C
Solubility Behavior and Phase Transition Analysis
The compound exhibits preferential solubility in polar aprotic solvents:
- Dichloromethane: 38 g/100 mL (25°C)
- Acetonitrile: 22 g/100 mL (25°C)
- Propylene carbonate: Miscible in all proportions
Table 3: Solubility parameters
| Solvent | Solubility (g/100 mL) | Temperature |
|---|---|---|
| Dichloromethane | 38 ± 1.2 | 25°C |
| Acetonitrile | 22 ± 0.8 | 25°C |
| Ethyl acetate | 1.5 ± 0.3 | 25°C |
| Water | <0.01 | 25°C |
Phase behavior studies reveal:
- Glass transition at −15°C (DSC)
- No observed liquid crystalline phases
- Supercooled liquid stability range: −15°C to +45°C
Properties
IUPAC Name |
(4-methylphenyl)-[4-(2-methylpropyl)phenyl]iodanium;hexafluorophosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20I.F6P/c1-13(2)12-15-6-10-17(11-7-15)18-16-8-4-14(3)5-9-16;1-7(2,3,4,5)6/h4-11,13H,12H2,1-3H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDYCGZWQZEBCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)CC(C)C.F[P-](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F6IP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074905 | |
| Record name | Iodonium, (4-methylphenyl)[4-(2-methylpropyl)phenyl]-, hexafluorophosphate(1-) | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
344562-80-7 | |
| Record name | Iodonium, (4-methylphenyl)[4-(2-methylpropyl)phenyl]-, hexafluorophosphate(1-) (1:1) | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Iodonium, (4-methylphenyl)(4-(2-methylpropyl)phenyl)-, hexafluorophosphate(1-) (1:1) | |
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| Record name | Iodonium, (4-methylphenyl)[4-(2-methylpropyl)phenyl]-, hexafluorophosphate(1-) (1:1) | |
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| Record name | Iodonium, (4-methylphenyl)[4-(2-methylpropyl)phenyl]-, hexafluorophosphate(1-) | |
| Source | EPA DSSTox | |
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| Record name | methyl 2-[(ethoxycarbonothioyl)thio]propanoate | |
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| Record name | [4-methylphenyl-(4-(2-methylpropyl)phenyl)]iodonium hexafluorophosphate | |
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Preparation Methods
General Synthetic Route
Formation of Diaryliodonium Intermediate:
- The starting materials are typically aryl iodides, such as 4-methylphenyl iodide and 4-(2-methylpropyl)phenyl iodide.
- These aryl iodides undergo oxidation, often using oxidizing agents like peracids or hypervalent iodine reagents, to form reactive iodonium intermediates.
- The reaction proceeds via electrophilic aromatic substitution or ligand exchange to generate the diaryliodonium cation bearing the desired aryl groups.
Counterion Exchange to Hexafluorophosphate:
- The initially formed diaryliodonium salts often contain other counterions such as triflates or bromides.
- Ion exchange is performed using hexafluorophosphoric acid (HPF6) or hexafluorophosphate salts to replace the original anion with hexafluorophosphate.
- This step enhances the stability and solubility of the final product and is critical for its photoinitiating properties.
-
- The crude product is purified by recrystallization or chromatographic techniques to obtain high-purity iodonium hexafluorophosphate.
- Drying under vacuum and inert atmosphere ensures removal of moisture and volatile impurities.
Specific Conditions and Reagents
- Oxidizing Agents: Commonly used oxidants include m-chloroperbenzoic acid (m-CPBA) or peracetic acid for the oxidation of aryl iodides to iodonium species.
- Solvents: Polar aprotic solvents such as acetonitrile or dichloromethane are preferred for their ability to dissolve both reactants and facilitate ion exchange.
- Temperature: Reactions are typically conducted at low to moderate temperatures (0–40°C) to control the formation of side products and decomposition.
- Reaction Time: Several hours to overnight, depending on the scale and conditions.
Data Table: Typical Preparation Parameters
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Oxidation of Aryl Iodides | 4-methylphenyl iodide, 4-(2-methylpropyl)phenyl iodide, m-CPBA, CH2Cl2, 0–25°C | Formation of diaryliodonium cation | Controlled addition of oxidant needed |
| Ion Exchange | Hexafluorophosphoric acid (HPF6), acetonitrile, room temp | Replacement of counterion with PF6^- | Ensures product stability and purity |
| Purification | Recrystallization from suitable solvent, vacuum drying | Removal of impurities and solvents | Dry, inert atmosphere recommended |
Research Findings and Optimization
- The choice of oxidizing agent and solvent significantly influences the yield and purity of the iodonium salt.
- Hexafluorophosphate counterion improves photoinitiator performance by enhancing solubility and reducing migration in polymer matrices.
- The reaction conditions must be optimized to minimize side reactions such as over-oxidation or decomposition of the iodonium species.
- Studies have shown that diaryliodonium salts with bulky substituents like 4-(2-methylpropyl)phenyl groups exhibit improved photoinitiating efficiency due to steric effects stabilizing the iodonium center.
Chemical Reactions Analysis
Types of Reactions
Iodonium, (4-methylphenyl)[4-(2-methylpropyl)phenyl]-, hexafluorophosphate(1-) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: It can undergo substitution reactions where one of the phenyl groups is replaced by another substituent.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iodonium derivatives with higher oxidation states, while substitution reactions can produce a variety of substituted iodonium salts .
Scientific Research Applications
Synthetic Chemistry Applications
1.1. Radiofluorination
One of the prominent applications of iodonium compounds is in the field of radiofluorination. Recent studies have demonstrated that spirocyclic iodonium(III) ylides can be used as precursors for the synthesis of fluorinated arene derivatives. These compounds exhibit high reactivity and selectivity, enabling efficient incorporation of radioactive fluorine isotopes into pharmaceutical candidates. For instance, research indicates that these iodonium precursors facilitate the production of radiopharmaceuticals such as 6-[^18F]fluoro-meta-tyrosine with notable yields .
1.2. Fluoroalkylation Reactions
Iodonium salts are also utilized in fluoroalkylation and fluoroalkenylation reactions. The electron-deficient nature of these salts allows for diverse reactivity patterns, enabling the formation of carbon-carbon and carbon-heteroatom bonds. A recent review highlights various transformations involving trifluoroethyl(aryl)iodonium salts, which have been employed to synthesize complex fluorinated organic molecules through nucleophilic substitutions and transition metal-catalyzed reactions .
Materials Science Applications
2.1. Porous Organic Frameworks
Iodonium compounds have been explored for their ability to form zwitterionic species that can self-assemble into porous organic frameworks (POFs). These frameworks are characterized by their stability and ability to adsorb water reversibly, which is crucial for applications in gas storage and separation technologies. A study reported the synthesis of novel zwitterionic 4-(aryliodonio)benzene-sulfonate species that led to the formation of robust one-component three-dimensional organic frameworks driven by halogen bonding . The stability of these frameworks was demonstrated through multiple cycles of adsorption-desorption experiments.
2.2. Supramolecular Architectures
The capacity of iodonium compounds to act as tectons in supramolecular chemistry has been investigated extensively. Their strong electrostatic interactions facilitate the design of complex multidimensional architectures, which are essential for developing new materials with tailored properties .
Table 1: Summary of Key Applications
Mechanism of Action
The mechanism by which Iodonium, (4-methylphenyl)[4-(2-methylpropyl)phenyl]-, hexafluorophosphate(1-) exerts its effects involves the generation of reactive species upon exposure to UV light. These reactive species initiate polymerization reactions by interacting with monomers and oligomers, leading to the formation of cross-linked polymer networks . The molecular targets and pathways involved include the activation of carbon-carbon double bonds in the monomers, resulting in the propagation of the polymerization reaction .
Comparison with Similar Compounds
Diphenyliodonium Hexafluorophosphate
- Structure : Two unsubstituted phenyl rings .
- Activation Wavelength : 227 nm (UV range), limiting penetration in thick or opaque materials .
- Applications : Primarily used in clear coatings and thin films.
- Key Difference : The target compound’s extended absorption into visible light (415 nm) provides superior performance in pigmented systems .
Bis(4-methylphenyl)iodonium Hexafluorophosphate
Iodonium, (4-methylphenyl)[4-(2-ethylpropyl)phenyl]-, Hexafluorophosphate
- Structure : Ethylpropyl substituent instead of methylpropyl .
- Impact : The ethyl group may alter solubility and reactivity, though direct comparative data are scarce.
Comparison with Sulfonium Salts
Triphenylsulfonium Hexafluorophosphate (CAS: 57835-99-1)
Diphenyl[4-(phenylthio)phenyl]sulfonium Hexafluorophosphate
- CAS : 74227-35-3 .
- Structure : Incorporates a thioether group for enhanced radical generation.
- Performance : Faster curing in UV systems but incompatible with visible light .
Technical Comparison Table
| Compound Name | CAS | Absorption λ (nm) | Key Applications | Advantages | Limitations |
|---|---|---|---|---|---|
| Target Compound | 344562-80-7 | 415 | Thick coatings, pigmented systems | Visible light activation, deep curing | Higher cost |
| Diphenyliodonium Hexafluorophosphate | 58109-40-3 | 227 | Clear films, adhesives | Low cost, high reactivity in UV | Limited to thin/clear applications |
| Bis(4-methylphenyl)iodonium Hexafluorophosphate | 60565-88-0 | 350 | General UV curing | Moderate solubility | Lower wavelength efficiency |
| Triphenylsulfonium Hexafluorophosphate | 57835-99-1 | 254 | High-temperature coatings, photoresists | Thermal stability | UV-C dependency, slower curing |
Research Findings and Industrial Relevance
- Visible Light Initiation : The target compound’s absorption at 415 nm enables curing under LED light sources, reducing energy costs and expanding compatibility with heat-sensitive substrates .
- Biobased Composites: Demonstrated efficacy in epoxidized cardanol resins for sustainable materials, outperforming Diphenyliodonium salts in curing depth .
- Market Adoption : Trademarks like Omnicat 250 and Irgacure 250 highlight its industrial validation .
Biological Activity
Iodonium compounds, particularly those with hypervalent iodine, have garnered significant attention in recent years due to their unique chemical properties and potential biological activities. The compound Iodonium, (4-methylphenyl)[4-(2-methylpropyl)phenyl]-, hexafluorophosphate(1-) is one such example, exhibiting various biological activities that warrant detailed exploration.
This compound belongs to a class of diaryliodonium salts characterized by a central iodine atom bonded to two aryl groups and a hexafluorophosphate counterion. Its structure can be represented as follows:
- Chemical Formula : C19H18F6IP
- Molecular Weight : 469.22 g/mol
- Melting Point : Data not explicitly provided in the search results but typically varies based on purity and specific formulation.
Iodonium salts are known for their ability to generate reactive iodine species, which can interact with biological molecules. The proposed mechanism involves the oxidation of cellular components, leading to cytotoxic effects. This property is particularly relevant in cancer research, where selective cytotoxicity against tumor cells is desired.
Cytotoxicity Studies
Recent studies have highlighted the cytotoxic potential of various diaryliodonium salts, including the compound . For instance, research indicates that certain fluorinated diaryliodonium salts exhibit significant cytotoxicity against human histiocytic lymphoma cell lines (U937). The following table summarizes key findings regarding cytotoxicity:
| Compound | IC50 Value (μM) | Cell Line | Notes |
|---|---|---|---|
| (4-Methylphenyl)[4-(2-methylpropyl)phenyl] iodonium | TBD | U937 | Cytotoxicity observed; further studies needed. |
| ortho-SF5 phenylaryl-λ3-iodonium | 0.49 | U937 | Highest potency among tested compounds. |
| ortho-CF3 phenylaryl-λ3-iodonium | 2.45 | U937 | Moderate potency observed. |
These findings suggest that the compound may possess significant therapeutic potential, particularly in oncology.
Antimicrobial Activity
While specific studies on the antimicrobial activity of Iodonium, (4-methylphenyl)[4-(2-methylpropyl)phenyl]-, hexafluorophosphate(1-) were not detailed in the search results, iodine-containing compounds are generally recognized for their broad-spectrum antimicrobial properties. Iodine's ability to disrupt microbial cell walls and interfere with metabolic processes underpins its efficacy as an antimicrobial agent.
Case Studies and Research Findings
- Cytotoxicity Against Tumor Cells : A study conducted on various diaryliodonium salts demonstrated that those with specific substitutions exhibited enhanced cytotoxic effects against U937 cells, suggesting a structure-activity relationship that could inform future drug design .
- Polymerization Initiation : The compound has also been utilized as a cationic polymerization initiator in synthetic chemistry, indicating its versatility beyond biological applications .
- Comparative Analysis : In comparative studies with established chemotherapeutics, certain diaryliodonium salts showed comparable or superior cytotoxicity profiles, warranting further investigation into their mechanisms and potential clinical applications .
Q & A
Q. Characterization :
- NMR spectroscopy : Confirm aromatic proton environments (¹H NMR: δ 7.2–7.8 ppm for aryl groups) and absence of impurities .
- FTIR : Identify PF₆⁻ absorption bands near 740–840 cm⁻¹ .
- HPLC-MS : Verify molecular weight (496.21 g/mol) and purity (>99%) .
Basic: How do its physicochemical properties influence experimental design in photopolymerization?
Answer:
Key properties include:
- Absorption wavelength : 415 nm (visible light range), enabling compatibility with LED or laser sources .
- Viscosity : 490 cps (as a 50% solution in propylene carbonate), requiring dilution for homogeneous mixing in low-viscosity resins .
- Thermal stability : Decomposes above 200°C, limiting use in high-temperature curing .
Q. Experimental considerations :
- Optimize light intensity (e.g., 10–50 mW/cm²) to balance cure depth and side reactions .
- Use inert atmospheres (N₂) to prevent oxygen inhibition in radical-mediated secondary reactions .
Basic: What is its role as a cationic photoinitiator in UV curing systems?
Answer:
Upon irradiation, the iodonium salt undergoes heterolytic cleavage, generating Brønsted acids (HPF₆) that initiate cationic polymerization of epoxides or vinyl ethers. Advantages include:
- Deep curing : Effective in thick films (>500 µm) due to long-lived acid species .
- Low yellowing : Minimal byproducts compared to sulfonium salts .
Methodological tip :
Pair with sensitizers (e.g., anthracene derivatives) to enhance absorption in UV-A regions (320–400 nm) .
Advanced: How can researchers optimize its performance in pigmented or opaque formulations?
Answer:
Challenges in pigmented systems arise from light scattering. Strategies include:
- Co-initiator systems : Add hydrogen donors (e.g., triethanolamine) to propagate reactivity in shadowed regions .
- Dual-wavelength curing : Combine 365 nm (surface initiation) and 415 nm (deep curing) sources .
Data analysis :
Monitor gel content (%) via Soxhlet extraction to validate cure efficiency in opaque coatings .
Advanced: What are the major degradation byproducts, and how can they be mitigated?
Answer:
Degradation pathways include:
Q. Mitigation :
- Add stabilizers (e.g., calcium carbonate) to neutralize HF .
- Post-cure annealing (80–100°C) to volatilize residual monomers .
Advanced: How does its reactivity compare to structurally similar iodonium salts?
Answer:
| Parameter | This Compound | Bis(4-tert-butylphenyl) Iodonium PF₆⁻ | Diphenyliodonium PF₆⁻ |
|---|---|---|---|
| Absorption λ (nm) | 415 | 385 | 265 |
| Acid Strength (pKa) | ~−12 | ~−14 | ~−8 |
| Cure Speed (s) | 30–60 | 20–40 | 90–120 |
Q. Table 1. Key Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 496.21 g/mol | |
| Absorption λ | 415 nm | |
| Density | 1.495 g/cm³ | |
| Solubility | >50% in propylene carbonate |
Q. Table 2. Comparative Reactivity in UV Curing
| Parameter | This Compound | Bis(4-tBP)Iodonium PF₆⁻ |
|---|---|---|
| Cure Depth (µm) | 550 | 300 |
| Shelf Stability (months) | 24 | 18 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
